molecular formula C13H13N3O B12842975 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole

3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole

Cat. No.: B12842975
M. Wt: 227.26 g/mol
InChI Key: YQFNSPDMGFMWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C13H13N3O, features a five-membered ring structure with two nitrogen atoms and three carbon atoms, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid with phosgene to introduce the isocyanate group . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and solvents, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-isocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s pyrazole ring structure also contributes to its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 3-Isopropyl-5-amino-1-phenyl-1H-pyrazole
  • 3-Isopropyl-5-hydroxy-1-phenyl-1H-pyrazole
  • 3-Isopropyl-5-methyl-1-phenyl-1H-pyrazole

Comparison: The isocyanate group allows for the formation of urea and carbamate derivatives, which are not possible with the amino, hydroxy, or methyl analogs .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

5-isocyanato-1-phenyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C13H13N3O/c1-10(2)12-8-13(14-9-17)16(15-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3

InChI Key

YQFNSPDMGFMWEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N=C=O)C2=CC=CC=C2

Origin of Product

United States

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